Heptanedihydrazide

Description

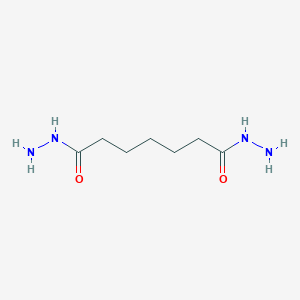

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

heptanedihydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N4O2/c8-10-6(12)4-2-1-3-5-7(13)11-9/h1-5,8-9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAGUPFRAIIDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NN)CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301046 | |

| Record name | Heptanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13043-98-6 | |

| Record name | 13043-98-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanedihydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIMELIC ACID DIHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of Heptanedihydrazide

Advanced Synthetic Routes for Heptanedihydrazide

The synthesis of this compound can be achieved through several pathways, ranging from traditional condensation reactions to more innovative catalytic and green chemistry approaches.

The most conventional and widely employed method for synthesizing aliphatic dihydrazides, including this compound, is the condensation reaction between a corresponding diester and hydrazine (B178648) hydrate (B1144303). This reaction typically involves heating the reactants, often in a solvent like ethanol (B145695). The reaction of an ester with hydrazine hydrate is a standard method for producing acid hydrazides.

For this compound, the precursor would be a dialkyl ester of heptanedioic acid (pimelic acid), such as diethyl pimelate. The process involves refluxing the diester with an excess of hydrazine hydrate. While the reaction can proceed without a catalyst, the use of an acid catalyst can enhance the reaction rate. The general scheme for the synthesis of a dihydrazide from its diester and hydrazine hydrate is a two-step process in batch production, which can be time-consuming.

Table 1: Typical Reaction Parameters for Dihydrazide Synthesis via Ester Condensation

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Dialkyl Ester, Hydrazine Hydrate | |

| Solvent | Ethanol, Methanol (B129727) | |

| Temperature | Reflux |

| Catalyst (optional) | Sulfuric Acid, Glacial Acetic Acid | |

Chemo-enzymatic synthesis integrates the precision of enzymatic catalysis with chemical transformations to create efficient and selective reaction pathways. While specific literature on the chemo-enzymatic synthesis of simple aliphatic dihydrazides like this compound is not extensive, the principles have been applied to produce more complex hydrazide-containing molecules.

These methods often use enzymes for highly regio- and stereoselective modifications. For instance, lipases can be used in reactions like epoxidation followed by hydrolysis to create specific diol intermediates from precursors. It is conceivable that enzymes could be used to synthesize a precursor to heptanedioic acid from renewable feedstocks, which is then converted to this compound chemically. Another approach involves using enzymes to directly catalyze the formation of the hydrazide bond, a strategy explored for producing peptide hydrazides. This approach could potentially be adapted for dicarboxylic acids, offering a milder and more selective route compared to traditional chemical methods.

Research into novel catalyst systems aims to improve the efficiency, selectivity, and sustainability of hydrazide synthesis. Advances include the use of organocatalysts and novel metal-based catalysts.

Organocatalysis : L-proline has been demonstrated as an effective and reusable organocatalyst for the condensation of hydrazides with carbonyl compounds under mild, solvent-free grinding conditions. This approach aligns with green chemistry principles by offering high yields, short reaction times, and easy workup. While this example focuses on the reaction of a pre-formed hydrazide, similar bifunctional organocatalysts are being explored for sustainable peptide bond formation, a reaction chemically related to hydrazide synthesis.

Advanced Metal-Based Catalysts : The development of novel supported metal catalysts, such as highly dispersed ruthenium nanoparticles on nitrogen-doped mesoporous carbons, has shown high efficacy in hydrogenation reactions of biomass-derived compounds. Mixed metal-oxide catalysts are also gaining attention for their stability and activity in various industrial processes. The application of such advanced, cheaper, and more robust catalysts could offer significant advantages for the large-scale production of chemical intermediates like this compound, potentially replacing traditional acid catalysts.

Green chemistry focuses on designing chemical processes that minimize waste and eliminate the use of hazardous substances. Key principles applied to this compound synthesis include improving atom economy, using safer solvents, increasing energy efficiency, and utilizing renewable feedstocks.

A significant advancement is the development of continuous flow processes for synthesizing acid hydrazides. A continuous flow methodology for converting carboxylic acids directly to hydrazides has been described, demonstrating excellent scalability and high yields (65-91%) with short residence times. For example, a large-scale synthesis of azelaic dihydrazide (a close analogue of this compound) was achieved with an 86% yield and an output of 22 g/h. This method is more energy-efficient than traditional batch processes, which require intermediate isolation and purification steps.

Further green approaches include mechanosynthesis (grinding) which can reduce or eliminate the need for solvents, and the use of organocatalysts like L-proline which are recyclable and operate under mild conditions.

Novel Catalyst Systems for this compound Synthesis

Mechanistic Studies of this compound Formation

Understanding the reaction mechanism is crucial for optimizing synthetic conditions and improving yields. The formation of this compound from its corresponding diester is a well-understood process.

The reaction between a dialkyl ester (e.g., diethyl pimelate) and hydrazine hydrate to form this compound proceeds via a nucleophilic acyl substitution mechanism. The reaction is often acid-catalyzed.

The proposed mechanism involves several key steps:

Activation of the Carbonyl Group : The acid catalyst protonates the carbonyl oxygen of the ester group. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack : A lone pair of electrons on the terminal nitrogen atom of hydrazine (a potent nucleophile) attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate.

Proton Transfer : A proton is transferred from the newly attached hydrazine moiety to the alkoxy group (–OR) of the tetrahedral intermediate. This converts the alkoxy group into a good leaving group (an alcohol, R-OH).

Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alcohol molecule.

Deprotonation : The resulting protonated hydrazide is deprotonated, regenerating the acid catalyst and yielding the final acid hydrazide product.

This sequence of steps occurs at both ends of the diester molecule to form the final dihydrazide. The reaction is an example of a condensation reaction, where a small molecule (in this case, two molecules of alcohol) is eliminated. The formation of the hydrazide product, which is often a solid with poor solubility in the alcohol solvent, can drive the reaction to completion as it precipitates out of the solution.

Kinetic Studies of this compound Reactions

Kinetic studies are fundamental to understanding the rates and mechanisms of chemical reactions. For reactions involving hydrazides like this compound, these studies often focus on their condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form hydrazones.

Kinetic investigations have shown that aldehydes are generally more reactive than ketones in these condensation reactions. This is attributed to both electronic and steric factors. Aldehydes have only one alkyl group attached to the carbonyl carbon, making it less sterically hindered and more accessible to the nucleophilic hydrazide. Electronically, the carbonyl carbon of an aldehyde is more electrophilic due to the presence of only one electron-donating alkyl group compared to two in ketones.

The rate of reaction is also highly dependent on the pH. Acid catalysis is often employed to accelerate the reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the hydrazide. However, at very low pH, the hydrazide itself can be protonated, rendering it non-nucleophilic and thus slowing down the reaction. Therefore, an optimal pH is usually required to achieve the maximum reaction rate.

In a study on the acid-catalyzed aldol (B89426) condensation of various aliphatic aldehydes, it was found that the rate constants generally decreased as the carbon chain length of the aldehyde increased. While this study did not directly involve this compound, the principles of reactivity can be extended to its reactions with aldehydes of varying chain lengths.

Computational Chemistry Approaches for Reaction Mechanism Elucidation

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. These methods allow for the calculation of the energies of reactants, products, transition states, and intermediates, providing a comprehensive picture of the reaction pathway.

For reactions involving hydrazides, computational studies can model the entire reaction coordinate, from the initial approach of the reactants to the final formation of products. This includes the initial nucleophilic addition of the hydrazide to the carbonyl group to form a tetrahedral intermediate (carbinolamine), and the subsequent acid-catalyzed dehydration to yield the hydrazone.

DFT calculations can provide insights into the structure of the transition states and the activation energies associated with each step of the mechanism. For instance, in the formation of hydrazones, computational models can help visualize the proton transfer steps involved in the dehydration of the carbinolamine intermediate, which is often the rate-determining step. By analyzing the electronic structure and charge distribution at different points along the reaction pathway, researchers can understand how substituents on both the hydrazide and the carbonyl compound influence the reaction rate and mechanism.

Furthermore, computational approaches can be used to study the role of catalysts in the reaction. For example, in acid-catalyzed hydrazone formation, DFT can model the interaction of the catalyst with the reactants and intermediates, explaining how the catalyst lowers the activation energy barrier. These theoretical studies complement experimental kinetic data to provide a complete and detailed understanding of the reaction mechanism.

Influence of Solvent and Temperature on Reaction Mechanisms

The solvent and temperature are critical parameters that can significantly influence the rate and outcome of a chemical reaction. Their effects on the reactions of this compound are crucial for controlling the synthesis of its derivatives.

Influence of Solvent:

The choice of solvent can affect the reaction mechanism by stabilizing or destabilizing the reactants, intermediates, and transition states. In the case of hydrazone formation from this compound, polar protic solvents like alcohols or water can participate in the reaction by forming hydrogen bonds with the reactants and intermediates. This can influence the rate of the reaction and the position of the equilibrium. For instance, a solvent's ability to solvate the charged species in the transition state can significantly impact the activation energy.

In some cases, the reaction can be carried out in non-polar aprotic solvents. The choice of solvent can also affect the E/Z isomer ratio of the resulting hydrazone products.

Influence of Temperature:

Temperature has a profound effect on reaction rates, as described by the Arrhenius equation. Generally, increasing the temperature increases the reaction rate by providing the reacting molecules with sufficient kinetic energy to overcome the activation energy barrier. This is true for the formation of hydrazones from this compound.

Heptanedihydrazide in Polymer Chemistry Research

Heptanedihydrazide as a Cross-linking Agent

Cross-linking is a chemical process that involves the formation of bonds between polymer chains, resulting in a three-dimensional network. This process significantly alters the physical and chemical properties of the polymer, often leading to increased rigidity, thermal stability, and solvent resistance. this compound, with its two reactive hydrazide groups, is an effective cross-linking agent for polymers containing suitable functional groups, such as aldehydes or ketones.

Mechanism of Cross-linking with Polymeric Systems

The cross-linking mechanism of this compound with polymeric systems primarily involves the reaction between its hydrazide functional groups (-CONHNH2) and carbonyl groups (aldehydes or ketones) present on the polymer chains. This reaction forms acylhydrazone bonds, which are dynamic covalent bonds. The formation of these bonds creates a network structure, transforming the individual polymer chains into a more rigid and stable material.

The reaction proceeds through the nucleophilic addition of the terminal amine of the hydrazide to the electrophilic carbonyl carbon on the polymer. This is followed by the elimination of a water molecule to form the acylhydrazone linkage. The dynamic nature of the acylhydrazone bond allows for reversibility under certain conditions, such as changes in pH or the presence of a catalyst. This reversibility is a key feature that is exploited in the development of self-healing materials and covalent adaptable networks.

Applications in Self-Healing Polymers

Self-healing polymers are a class of smart materials that have the intrinsic ability to repair damage. The dynamic and reversible nature of the acylhydrazone bonds formed by this compound makes it a valuable component in the design of such materials. When a polymer network cross-linked with this compound is damaged, the broken acylhydrazone bonds at the fracture surface can reform under specific stimuli, such as heat or a change in pH, leading to the restoration of the material's integrity and mechanical properties.

The self-healing process relies on the mobility of the polymer chains and the reversible nature of the cross-links. Upon heating, the polymer chains gain sufficient mobility to bring the fractured surfaces into close contact, allowing the hydrazide and carbonyl groups to react and reform the acylhydrazone linkages, thus healing the damage.

Role in the Formation of Hydrogels and Polymeric Networks

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water. this compound is utilized as a cross-linking agent in the synthesis of hydrogels from polymers containing aldehyde or ketone functionalities. The formation of acylhydrazone cross-links results in a stable hydrogel network.

The properties of these hydrogels, such as their swelling behavior, mechanical strength, and degradation rate, can be tailored by controlling the degree of cross-linking. These hydrogels have potential applications in various biomedical fields, including drug delivery and tissue engineering, due to their biocompatibility and tunable properties. The cross-linking of polymers with this compound leads to the formation of robust polymeric networks with enhanced thermal and mechanical stability.

Influence of this compound Concentration on Polymer Properties

The concentration of this compound as a cross-linking agent has a significant impact on the final properties of the resulting polymer network. Generally, increasing the concentration of the cross-linker leads to a higher cross-link density.

| Property | Effect of Increasing this compound Concentration |

| Mechanical Strength | Increases due to a more rigid network structure. |

| Swelling Ratio (in hydrogels) | Decreases as the tighter network restricts water uptake. |

| Thermal Stability | Increases due to the formation of a more stable, interconnected network. |

| Flexibility | Decreases, and the material may become more brittle at very high cross-link densities. |

| Viscosity (in solution) | Increases as the polymer chains become more entangled and interconnected. |

By carefully controlling the concentration of this compound, it is possible to fine-tune the properties of the polymer to meet the requirements of specific applications.

This compound in the Synthesis of Novel Polymeric Materials

Beyond its role as a simple cross-linker, this compound is instrumental in the creation of advanced polymeric materials with dynamic properties.

Formation of Acylhydrazone Covalent Adaptable Networks (CANs)

Covalent Adaptable Networks (CANs) are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. They possess the robust mechanical properties of thermosets but can be reprocessed and recycled like thermoplastics due to the presence of dynamic covalent bonds.

This compound is a key component in the synthesis of acylhydrazone-based CANs. In these systems, the reversible acylhydrazone bonds formed between this compound and aldehyde- or ketone-functionalized polymers allow the network to adapt its structure in response to external stimuli like heat. This dynamic nature enables the material to be reshaped, repaired, and recycled. Recent research has focused on fabricating acylhydrazone CANs with tunable viscoelastic properties and fast dynamic exchange rates, which can be controlled by the addition of a catalyst. These materials exhibit good thermal stability and mechanical properties, making them promising for a variety of applications.

Integration into Bio-based and Biodegradable Polymers

Bio-based and biodegradable polymers, derived from renewable resources, are at the forefront of sustainable materials science. Polymers like polylactic acid (PLA) and polyhydroxyalkanoates (PHAs) are notable examples, offering alternatives to traditional petroleum-based plastics. However, these biopolymers can sometimes exhibit properties, such as brittleness or low thermal stability, that limit their application.

This compound serves as a valuable modifier for these materials. It can be integrated into bio-based polymer structures, primarily acting as a chain extender or a crosslinking agent. In polycondensation reactions, the two hydrazide groups of this compound can react with functional groups on the polymer chains, such as carboxylic acids or esters.

In the context of biodegradable polymers, the introduction of this compound can also influence the degradation profile. The hydrazide linkages formed may alter the polymer's susceptibility to hydrolysis, thereby tuning its degradation rate for specific applications, such as in controlled-release drug delivery systems or temporary medical implants.

Table 1: Potential Effects of this compound as a Modifier in Bio-based Polymers This table is illustrative, based on the known functions of dihydrazide chain extenders and crosslinkers.

| Property | Effect of this compound Addition | Mechanism |

|---|---|---|

| Molecular Weight | Increase | Acts as a chain extender, linking shorter polymer chains. |

| Mechanical Strength | Increase | Higher molecular weight and crosslinking enhance tensile strength and toughness. |

| Thermal Stability | Increase | Crosslinked networks have restricted chain mobility, raising the glass transition temperature. |

| Biodegradation Rate | Tunable | Introduction of hydrazide bonds can alter the rate of hydrolytic or enzymatic degradation. |

Development of Responsive Polymer Systems

Responsive polymers, often called "smart" polymers, are materials designed to undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. this compound is a key component in the synthesis of certain pH-responsive systems through the formation of dynamic covalent bonds.

When a dihydrazide, such as this compound, reacts with a dialdehyde (B1249045), it forms a polyacylhydrazone. The acylhydrazone linkage (–CO–NH–N=CH–) is the cornerstone of this system's responsiveness. This bond is dynamic, meaning it can form and break reversibly under specific conditions, particularly changes in pH. In acidic environments, the hydrazone bond is susceptible to hydrolysis, leading to the cleavage of the polymer backbone or crosslinks.

This property is exploited to create pH-responsive hydrogels. this compound can be used as a crosslinker to form a three-dimensional polymer network. This hydrogel can encapsulate other molecules, such as therapeutic agents. In a neutral or basic environment (higher pH), the hydrogel remains stable. However, upon exposure to an acidic environment (lower pH), the hydrazone crosslinks break, causing the hydrogel to swell or dissolve and release its payload. This makes such systems highly valuable for targeted drug delivery to acidic microenvironments in the body, like tumors or sites of inflammation.

Table 2: Behavior of a Representative Acylhydrazone-Based Hydrogel System This table illustrates the typical pH-responsive behavior of hydrogels crosslinked with a dihydrazide like this compound.

| Stimulus (Environmental pH) | Acylhydrazone Bond State | Hydrogel Response | Potential Application |

|---|---|---|---|

| Neutral (pH ~7.4) | Stable | Intact, limited swelling | Drug encapsulation and transport |

| Acidic (pH ~5.0) | Hydrolysis (cleavage) | Degradation, significant swelling/dissolution | Targeted drug release in acidic tissues |

Polymerization Kinetics and Thermodynamics in the Presence of this compound

The inclusion of this compound as a monomer or crosslinker fundamentally influences the kinetic and thermodynamic aspects of polymerization.

Thermodynamics: The feasibility of a polymerization reaction is governed by the change in Gibbs free energy (ΔG = ΔH – TΔS). A negative ΔG indicates a spontaneous reaction. The polycondensation of this compound with a co-monomer like a dialdehyde or a dicarboxylic acid is a type of step-growth polymerization. These reactions are typically exothermic (negative ΔH) because stable covalent bonds are formed. However, the process leads to a more ordered state as many small molecules combine into large polymer chains, resulting in a decrease in entropy (negative ΔS).

Kinetics: The rate of polymerization is a critical factor for practical synthesis. In step-growth polymerization involving this compound, the reaction kinetics depend on the concentrations of the reacting functional groups (hydrazide and its co-monomer's functional groups). The reaction rate can be influenced by several factors:

Catalysis: Acid catalysis significantly accelerates the rate of hydrazone bond formation.

Temperature: Higher temperatures generally increase the reaction rate, but must be balanced against thermodynamic constraints, as excessively high temperatures can favor depolymerization.

Solvent: The choice of solvent can affect the solubility of the monomers and the growing polymer chains, thereby influencing the reaction kinetics.

Table 3: Factors Influencing Polymerization in the Presence of this compound

| Parameter | Influence on Thermodynamics | Influence on Kinetics |

|---|---|---|

| Temperature | Affects the TΔS term in Gibbs free energy; lower temperatures are generally more favorable. | Increases reaction rate up to a certain point. |

| Catalyst (e.g., Acid) | Does not change the overall equilibrium position. | Significantly increases the rate of bond formation (e.g., acylhydrazone). |

| Monomer Concentration | Higher concentration favors polymer formation (Le Chatelier's principle). | Directly proportional to the reaction rate in step-growth kinetics. |

Heptanedihydrazide in Coordination Chemistry and Metal Complexes

Ligand Design Principles with Heptanedihydrazide

The design of ligands is crucial in coordination chemistry as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. this compound, like other dihydrazides, possesses versatile characteristics that make it an interesting candidate for ligand design.

The fundamental design principles for this compound as a ligand revolve around several key features:

Ditopic Nature : With two distinct hydrazide functional groups (-CONHNH₂) at opposite ends of its hydrocarbon chain, this compound is a ditopic ligand. This structure allows it to potentially bind to two different metal centers simultaneously, facilitating the formation of binuclear or polynuclear complexes.

Flexibility : The five-carbon methylene (B1212753) bridge -(CH₂)₅- provides significant conformational flexibility. This allows the ligand to bend and adapt to the coordination preferences of different metal ions, accommodating various bite angles and geometries. This flexibility enables it to form stable mononuclear chelates or bridge metal centers over a range of distances.

Chelation : Each hydrazide group can act as a bidentate chelating agent, typically coordinating to a metal ion through the carbonyl oxygen and the terminal amino nitrogen. This chelation results in the formation of a stable five-membered ring, enhancing the thermodynamic stability of the complex compared to monodentate ligands.

Keto-Enol Tautomerism : In solution, the hydrazide moiety can exist in equilibrium between its ketonic (-CO-NH-) and enolic (-C(OH)=N-) forms. Coordination can occur with the neutral keto form or, upon deprotonation at higher pH, with the anionic enolate form. This pH-dependent behavior allows for the synthesis of different types of complexes (neutral or anionic) from the same ligand.

These principles suggest that this compound can be used to construct complex molecular architectures, including metal-organic frameworks and coordination polymers, where the ligand acts as a flexible linker between metal nodes.

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with dihydrazide ligands like this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. A common method is to dissolve the dihydrazide and the metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as ethanol (B145695) or methanol (B129727) and reflux the mixture for several hours. The resulting complex often precipitates from the solution upon cooling or after concentrating the solvent. chembam.com

Based on analogous dihydrazides, this compound is expected to exhibit several coordination modes. The specific mode depends on factors like the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions (e.g., pH).

Mononuclear Complexes : In a 1:2 metal-to-ligand ratio, a metal ion can coordinate with two this compound molecules. If each ligand acts as a bidentate donor through one of its hydrazide groups, a six-coordinate, pseudo-octahedral geometry can be achieved, with the remaining coordination sites occupied by other ligands like water or anions. ncert.nic.in

Binuclear and Polynuclear Complexes : When acting as a bridging ligand, this compound can link two metal centers. In this tetradentate bridging mode, each hydrazide group chelates to a different metal ion. This leads to the formation of binuclear or polymeric structures.

The coordination geometry around the central metal ion is determined by its coordination number. For transition metal complexes, common geometries include octahedral (coordination number 6) and tetrahedral or square planar (coordination number 4). ncert.nic.innumberanalytics.combccampus.ca For instance, a metal ion like Co(II) or Ni(II) coordinated to two bidentate hydrazide units and two water molecules would likely adopt a distorted octahedral geometry. msu.edu

Table 1: Common Coordination Geometries in Metal Complexes

| Coordination Number | Molecular Geometry | Example Ion |

|---|---|---|

| 4 | Tetrahedral | [NiCl₄]²⁻ numberanalytics.com |

| 4 | Square Planar | [PtCl₄]²⁻ ncert.nic.in |

The formation and structure of metal complexes are confirmed using various analytical and spectroscopic techniques. nih.govekb.eg

Infrared (IR) Spectroscopy : FT-IR is a powerful tool for determining the coordination mode of hydrazide ligands. Upon complexation, the stretching vibration of the carbonyl group (ν(C=O)), typically seen around 1640 cm⁻¹, shifts to a lower frequency, indicating its coordination to the metal ion. jptcp.com Simultaneously, shifts in the N-H and C-N stretching bands are also observed. The appearance of new, non-ligand bands at lower frequencies (e.g., 400-600 cm⁻¹) can be assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, confirming the formation of the complex. jptcp.comatamanchemicals.com

Electronic (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry. The spectra of the complexes differ from that of the free ligand, and the presence of d-d transition bands can suggest the geometry around the metal ion (e.g., octahedral or tetrahedral). atlanticoer-relatlantique.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence of bonding. libretexts.org

Mass Spectrometry : This technique confirms the molecular weight of the synthesized complexes and can provide information about their fragmentation patterns, helping to verify the proposed structure. jocpr.com

Elemental Analysis and Molar Conductivity : Elemental analysis (CHN) is used to confirm the empirical formula of the complex. Molar conductivity measurements in a suitable solvent (like DMSO) help determine whether the complex is an electrolyte or non-electrolyte, providing insight into whether anions are inside or outside the coordination sphere. ekb.eg

Table 2: Typical IR Spectral Data for Hydrazide Ligand and its Metal Complex

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Interpretation of Shift |

|---|---|---|---|

| ν(N-H) | ~3200-3300 | Shift to lower frequency | Involvement of -NH₂ group in coordination |

| ν(C=O) (Amide I) | ~1640-1680 | Shift to lower frequency | Coordination through carbonyl oxygen jptcp.com |

| ν(C-N) + δ(N-H) | ~1530 | Shift to higher frequency | Change in bond order upon chelation |

| ν(M-O) | - | ~500-550 | Formation of metal-oxygen bond jptcp.com |

Coordination Modes and Geometries

Catalytic Applications of this compound Metal Complexes

While specific catalytic applications for this compound complexes are not widely reported, metal complexes derived from similar hydrazone and dihydrazide ligands have shown significant catalytic activity in various organic transformations. researchgate.netmdpi.com The ability of the ligand to stabilize different oxidation states of the metal center is key to its catalytic function. chemguide.co.uk

Catalysts can be classified as either homogeneous or heterogeneous.

Homogeneous Catalysis : In this type, the catalyst and reactants are in the same phase, typically a liquid solution. mdpi.compatsnap.com Soluble metal complexes of this compound would function as homogeneous catalysts. An advantage is that the active sites are well-defined and accessible, often leading to high activity and selectivity. chembam.commdpi.com Homogeneous catalysis with metal complexes is a cornerstone of industrial chemistry for producing pharmaceuticals and fine chemicals. chimia.ch

Heterogeneous Catalysis : Here, the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid or gas reaction mixture). chemguide.co.ukpatsnap.com this compound complexes could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. chembam.com This approach offers the major advantage of easy separation of the catalyst from the reaction products, allowing for catalyst recycling and simplifying product purification. chembam.com

The mechanism of catalysis by transition metal complexes involves a series of steps that form a catalytic cycle. cataler.com A plausible mechanism for a reaction catalyzed by a this compound-metal complex would involve the following general steps:

Activation of the Catalyst : The precatalyst may first need to be activated, for example, by the dissociation of a labile ligand to create a vacant coordination site.

Substrate Coordination : The reactant molecule(s) coordinate to the metal center at the vacant site(s). The this compound ligand helps to create a specific steric and electronic environment around the metal that facilitates this binding. york.ac.uk

Transformation : The coordinated substrate undergoes chemical transformation. This can occur through various fundamental steps of organometallic chemistry, such as oxidative addition, migratory insertion, or reductive elimination. libretexts.org For instance, in an oxidation reaction, the metal center might be oxidized to a higher state, and in a hydrogenation reaction, it might transfer hydride ligands to the substrate. nih.govrsc.org The ligand's role is to stabilize the metal ion in the various oxidation states that occur throughout the cycle.

Product Release : The product molecule detaches from the metal center, regenerating the active catalyst, which can then begin a new cycle. cataler.com

For example, in a hypothetical hydrogenation reaction, the cycle might involve the oxidative addition of H₂ to the metal center, coordination of an alkene, migratory insertion of the alkene into a metal-hydride bond, and finally, reductive elimination of the alkane product to regenerate the catalyst. libretexts.org

Homogeneous and Heterogeneous Catalysis

Supramolecular Assembly Driven by this compound Coordination

This compound serves as a versatile building block in the field of supramolecular chemistry, where it facilitates the construction of complex, well-ordered structures through coordination with metal ions. The inherent flexibility of its heptamethylene chain, combined with the strong coordinating ability of the terminal hydrazide groups, allows for the formation of diverse and intricate supramolecular assemblies. These assemblies are of significant interest due to their potential applications in materials science and catalysis.

In the solid state, these coordination complexes are often further stabilized by an extensive network of hydrogen bonds. The hydrazide moieties, with their N-H and C=O groups, are excellent hydrogen bond donors and acceptors. These interactions, along with other non-covalent forces like van der Waals forces, play a crucial role in consolidating the crystal packing and extending the dimensionality of the assembly.

A notable example involves the complexation of this compound with cobalt(II), nickel(II), and copper(II) ions. In these structures, the this compound ligand can act as a bridge between metal centers, leading to the formation of one-dimensional polymeric chains. For instance, in a documented copper(II) complex, the this compound ligand coordinates to two different copper atoms, creating a chain-like structure. The geometry around the copper(II) ion is typically distorted octahedral, with the coordination sphere being completed by other ligands, such as water molecules or anions from the metal salt.

The thermal stability of these supramolecular assemblies is also a key characteristic. Thermogravimetric analysis has shown that the decomposition of these complexes often occurs in a stepwise manner, with the initial loss of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. This thermal behavior provides insights into the strength of the coordination and hydrogen bonds within the crystal lattice.

The structural diversity and stability of these this compound-driven supramolecular assemblies underscore the potential of this compound as a valuable tool in crystal engineering and the design of new functional materials.

Table of Research Findings on this compound Metal Complexes

| Metal Ion | Coordination Geometry | Key Structural Features |

| Cobalt(II) | Distorted Octahedral | Polymeric chain structure with bridging this compound ligands. |

| Nickel(II) | Distorted Octahedral | Isostructural with the Cobalt(II) complex, forming 1D polymeric chains. |

| Copper(II) | Distorted Octahedral | Formation of a 1D coordination polymer with this compound acting as a bidentate bridging ligand. |

Analytical Research Methodologies for Heptanedihydrazide and Its Derivatives

Spectroscopic Techniques in Heptanedihydrazide Research

Spectroscopy is a cornerstone in the analysis of hydrazide compounds, offering non-destructive and highly informative data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. Both ¹H NMR and ¹³C NMR are routinely used to confirm the identity and purity of these compounds. derpharmachemica.com

In the ¹H NMR spectrum of this compound, specific proton signals confirm its structure. The protons of the central methylene (B1212753) groups in the heptane (B126788) chain typically appear as multiplets, while the protons of the hydrazide groups (-NH and -NH₂) exhibit characteristic chemical shifts. For instance, in derivatives like hydrazones, the NH protons can be observed as singlets in the range of 11.97–12.17 ppm, while azomethine protons (CH=N) show distinct singlets between 8.38–8.93 ppm. nih.govacs.org

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the hydrazide group in derivatives typically resonates in the range of δ=162-163 ppm. derpharmachemica.com The carbons of the aliphatic chain in this compound will show signals in the upfield region of the spectrum.

Interactive Table: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | ~175 |

| C2 | ~2.1 | ~33 |

| C3 | ~1.5 | ~25 |

| C4 | ~1.3 | ~29 |

| N-NH₂ | Variable (broad) | - |

| NH | Variable (broad) | - |

| Note: These are predicted values and can vary based on solvent and experimental conditions. |

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The FT-IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations. derpharmachemica.com

Key vibrational frequencies for hydrazide compounds include:

N-H Stretching: Bands in the region of 3432-3227 cm⁻¹ are characteristic of the N-H bonds in the primary amine and amide groups. derpharmachemica.com

C=O Stretching: A strong absorption band, typically observed between 1637-1600 cm⁻¹, corresponds to the carbonyl group of the hydrazide. derpharmachemica.com

C-N Stretching: Vibrations for the C-N bond are also present.

N-H Bending: These vibrations can also be observed, typically around 1620-1580 cm⁻¹.

For derivatives such as hydrazones, an additional C=N stretching band appears in the spectral range of 1594–1608 cm⁻¹. nih.govacs.org

Interactive Table: Characteristic FT-IR Absorption Bands for Hydrazide Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3217-3284 researchgate.net |

| C=O (Amide) | Stretching | 1668-1690 researchgate.net |

| C=N (Azomethine) | Stretching | 1594-1608 nih.govacs.org |

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. derpharmachemica.com The mass spectrum provides a mass-to-charge ratio (m/z) of the parent molecule and its fragments.

For this compound (C₇H₁₆N₄O₂), the predicted monoisotopic mass is 188.12732 Da. uni.lu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the molecular formula. The predicted m/z value for the protonated molecule [M+H]⁺ is 189.13460. uni.lu

In the analysis of derivatives, such as N'(1),n'(7)-bis(2-hydroxybenzylidene)this compound, the predicted monoisotopic mass is 396.17975 Da, with a predicted [M+H]⁺ peak at m/z 397.18703. uni.lu

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. technologynetworks.com This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups. msu.edu While the simple aliphatic chain of this compound itself does not show significant absorption in the standard UV-Vis range, its derivatives that incorporate aromatic rings or conjugated systems exhibit characteristic absorption spectra. azooptics.com The wavelength of maximum absorbance (λmax) can provide information about the electronic structure of the molecule. For example, the presence of aromatic groups in hydrazone derivatives of this compound leads to distinct absorption bands.

Mass Spectrometry (MS)

Chromatographic Separation and Characterization

Chromatographic techniques are essential for the separation and purification of this compound and for monitoring the progress of reactions involving it. High-Performance Liquid Chromatography (HPLC) is a commonly used method. atamanchemicals.com

For the analysis of related hydrazide compounds, reverse-phase HPLC methods have been developed. sielc.com These methods often use a C18 column and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. In some cases, techniques like ion-pair, ion-exclusion, or hydrophilic interaction chromatography are employed for the direct determination of hydrazines. nih.gov

Gas chromatography (GC) can also be utilized, sometimes requiring derivatization of the hydrazide to increase its volatility and thermal stability.

Advanced Analytical Techniques for Structural Elucidation

For complex structures or when unambiguous structural confirmation is needed, advanced analytical techniques are employed. These can include two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), which provide detailed information about the connectivity of atoms within the molecule.

Furthermore, techniques like High-Resolution Mass Spectrometry coupled with Liquid Chromatography (LC-MS/MS) are invaluable for identifying and quantifying compounds in complex mixtures, such as in the analysis of process-related impurities. slideshare.net This combination allows for the separation of components by LC followed by their structural elucidation through mass spectrometry. slideshare.netnih.gov

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com The process involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. youtube.com This pattern provides information about the electron density distribution within the crystal, which is then used to construct a detailed molecular model. youtube.com

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. horiba.com It is a crucial step in the characterization of newly synthesized compounds to confirm their empirical formula. rsc.orgresearchgate.netresearchgate.net The most common method is combustion analysis, which measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) in a sample. celignis.com

For this compound (C_7H_16N_4O_2), the theoretical elemental composition can be calculated based on its molecular formula. Experimental data from the synthesis of related hydrazide derivatives, such as 2,2'-malonylbis(N-phenylhydrazine-1-carbothiamide), show a close correlation between the calculated and found elemental percentages, which validates the compound's purity and proposed structure. mdpi.com

Table 1: Theoretical vs. Experimental Elemental Analysis Data for a Malonyl Dihydrazide Derivative

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 50.73 | 50.80 |

| Hydrogen (H) | 4.51 | 4.47 |

| Nitrogen (N) | 20.88 | 20.90 |

Data adapted from a study on a malonyl dihydrazide derivative, as direct data for this compound was not available in the reviewed literature. mdpi.com

Computational Analytical Chemistry for this compound

Computational chemistry provides powerful tools for investigating the properties and behavior of molecules at the atomic level. These methods complement experimental techniques by offering insights that can be difficult or impossible to obtain through laboratory work alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.orgarxiv.org It is widely used to predict molecular properties such as optimized geometries, electronic energies, and vibrational frequencies. nih.govresearchgate.net DFT calculations have been successfully applied to study various hydrazide derivatives, providing valuable information about their structure and reactivity. researchgate.netnih.govnih.govacs.orgpensoft.net

In studies of related hydrazide compounds, DFT calculations, often using functionals like B3LYP with various basis sets, have been employed to:

Determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic properties and reactivity. mdpi.comnih.gov

Calculate the distribution of electronic density, identifying regions of the molecule that are electron-rich or electron-poor. nih.gov

Predict vibrational spectra, which can be compared with experimental infrared and Raman data to confirm the molecular structure.

While specific DFT studies on this compound were not found, research on azelaic acid dihydrazide has utilized DFT to explore its interaction with metal surfaces, highlighting the method's applicability in understanding the compound's potential applications. nih.gov

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, transport properties, and thermodynamic properties of molecules. researchgate.net

MD simulations have been used to investigate the behavior of various hydrazide-containing compounds. nih.govmdpi.comnih.govacs.org For example, simulations have been employed to study the interaction of hydrazide derivatives with biological targets, providing insights into their mechanism of action. nih.govacs.org In the context of corrosion inhibition, MD simulations of azelaic acid dihydrazide have been used to model its adsorption on a metal surface. nih.gov These simulations can reveal the orientation of the molecule on the surface and the nature of the interactions involved. nih.gov

Although direct MD simulation studies of this compound were not identified, the techniques applied to similar dihydrazides demonstrate the potential of this method for exploring its conformational flexibility and interactions with other molecules or surfaces. nih.govmolaid.com

Theoretical and Computational Studies of Heptanedihydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. chemchart.com These methods, rooted in quantum mechanics, can predict molecular structures, energies, and various properties. nih.gov For a molecule like heptanedihydrazide, methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to provide a precise description of its electronic and geometric features. arabjchem.orgresearchgate.net DFT, in particular, is a popular method for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. arabjchem.org

Electronic Structure Analysis (HOMO/LUMO)

The electronic structure of a molecule is critical to its reactivity. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key insights. arabjchem.org

HOMO : Represents the orbital from which an electron is most likely to be donated. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO : Represents the orbital to which an electron is most likely to be accepted. A lower LUMO energy level indicates a greater ability to accept electrons, suggesting reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower stability. arabjchem.org For instance, in studies of other dihydrazide derivatives, the HOMO and LUMO energies were calculated to correlate with their observed chemical behaviors. arabjchem.orgresearchgate.net

| Parameter | Description | Significance for this compound |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability. The nitrogen atoms of the hydrazide groups would likely be major contributors. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability. The carbonyl groups would likely be significant contributors. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A primary indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Binding Energy Calculations

Binding energy calculations determine the energy required to disassemble a molecule into its constituent atoms. heteroletters.org In a computational context, this is typically calculated by subtracting the total energy of the optimized molecule from the sum of the energies of its individual, isolated atoms. These calculations provide a fundamental measure of the molecule's stability.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. nih.gov These methods are essential for understanding conformational changes, intermolecular interactions, and the influence of a solvent environment. mdpi.comnih.gov

For this compound, molecular dynamics (MD) simulations would be particularly insightful. In an MD simulation, the molecule would be placed in a simulated environment (e.g., a box of water molecules) and the movements of all atoms would be calculated over a series of small time steps by solving Newton's equations of motion. This would reveal:

Conformational Flexibility : The long, seven-carbon chain of this compound allows for significant flexibility. MD simulations can explore the different shapes (conformations) the molecule can adopt and their relative stabilities.

Hydrogen Bonding : The hydrazide groups (-CONHNH2) are capable of both donating and accepting hydrogen bonds. Simulations can map the patterns of intra- and intermolecular hydrogen bonding, which are critical to how the molecule interacts with itself and with other molecules, such as water or biological macromolecules.

Solvation Effects : How the molecule behaves in a solvent can be explicitly modeled, showing how solvent molecules arrange themselves around the solute and affect its conformation and reactivity.

Mechanistic Insights from Computational Data

Computational data is a powerful tool for elucidating reaction mechanisms. chemchart.com By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers associated with different reaction pathways.

For this compound, this could be applied to understand its synthesis or its reactions, such as its condensation with aldehydes or ketones to form hydrazones. researchgate.netresearchgate.net Computational studies could:

Model the step-by-step mechanism of the reaction.

Calculate the activation energies for each step to determine the rate-limiting step.

Analyze the structure of the transition states to understand the geometric and electronic requirements for the reaction to occur.

Predict how modifying the structure of the reactants would affect the reaction outcome and efficiency.

Predictive Modeling for this compound Reactivity and Interactions

Predictive modeling uses computational algorithms, including machine learning, to forecast the properties and behavior of molecules. mdpi.comekb.eg By training models on existing data from other molecules, it is possible to predict characteristics for new or unstudied molecules like this compound.

Applications for this compound could include:

QSAR (Quantitative Structure-Activity Relationship) : If this compound or its derivatives were being explored for a specific application (e.g., as a cross-linking agent or a pharmaceutical intermediate), QSAR models could predict their efficacy based on calculated molecular descriptors (e.g., size, shape, electronic properties). nih.gov

Reactivity Prediction : Models can predict sites of metabolic transformation or chemical reactivity. For this compound, this could identify which atoms are most susceptible to attack by various reagents.

Interaction Prediction : Predictive models can forecast how a molecule might bind to a biological target, such as an enzyme or receptor. olemiss.edu This involves docking simulations where the molecule is computationally fitted into the binding site of a protein to estimate the strength and mode of interaction. ekb.eg

Advanced Materials Applications of Heptanedihydrazide Derivatives

Derivatization Strategies for Functional Materials

Derivatization is a chemical process that transforms a compound into a derivative with a similar structure but different functional properties such as reactivity, solubility, or thermal stability. researchgate.net For heptanedihydrazide, derivatization is primarily aimed at creating functional polymers, such as polyamides and polyhydrazides, which possess desirable characteristics for advanced applications. nih.govnih.govtubitak.gov.tr The interaction of these polymers with their environment is largely dictated by the functional groups they contain. tubitak.gov.tr

The primary strategy for derivatizing this compound is through polycondensation reactions. In this process, the dihydrazide monomer reacts with other difunctional monomers, such as diacids or diacyl chlorides, to form long polymer chains. diva-portal.orgrsc.org For instance, the direct polycondensation of a dihydrazide with a diacyl chloride, like terephthaloyl chloride, yields polyhydrazides. nih.govdiva-portal.org These aromatic polyhydrazides are of interest for their potential as high-performance thermoplastics and their ability to form liquid crystalline phases. nih.gov

The properties of the resulting polymers can be precisely tuned by carefully selecting the co-monomers and controlling the polymerization conditions. nih.govnih.gov This allows for the design of materials with specific attributes, such as enhanced thermal stability, chemical resistance, or unique photophysical properties. nih.gov Researchers have successfully synthesized various novel polyamides and polyhydrazides from different starting materials, demonstrating the versatility of this approach for creating a wide range of functional polymers. nih.govdiva-portal.org

A key research finding in the synthesis of related polymers is the ability to create hyperbranched polymers from AB2-type monomers, which results in materials with high solubility, numerous terminal functional groups, and excellent thermal properties. nih.gov Another approach involves combining reactions, such as the Hantzsch reaction with free-radical polymerization, in a one-pot system to rapidly prepare libraries of unique polymers from natural product derivatives for screening and identifying functional materials. polymerinnovationblog.com These strategies highlight the potential for creating complex, functional macromolecular structures from simple building blocks like this compound.

Table 1: Derivatization Strategies and Resulting Functional Polymers

| Derivatization Strategy | Co-Monomer Example | Resulting Polymer Type | Key Properties/Applications |

|---|---|---|---|

| Direct Polycondensation | Terephthaloyl chloride | Aromatic Polyhydrazide | High thermal stability, potential for liquid crystal formation. nih.gov |

| Polycondensation | Hexamethylenediamine | Polyamide | Enhanced mechanical properties, chemical resistance. diva-portal.orgrsc.org |

| Hyperbranched Polymerization | AB2 Monomers | Hyperbranched Polyamide | High solubility, numerous functional end-groups. nih.gov |

Integration into Composite Materials

Composite materials, which consist of a matrix (the continuous phase) and a reinforcement (the discontinuous phase), are engineered to exhibit a combination of properties not achievable by the individual components alone. ijirt.org The reinforcement phase, often fibers or particles, provides strength and stiffness, while the matrix binds the reinforcement, transfers loads, and protects it from environmental degradation. pnas.org

This compound and its polymeric derivatives are valuable in composite materials primarily in two capacities: as a crosslinking agent for the matrix and as the matrix material itself.

As a crosslinking agent, this compound can create covalent bonds between polymer chains. core.ac.ukgantrade.com This is analogous to adipic acid dihydrazide (ADH), a common crosslinker that reacts with pendant ketone groups on acrylic polymer chains in a process known as keto-hydrazide crosslinking. indiamart.com This reaction, which occurs at ambient temperature as water evaporates, forms a robust three-dimensional polymer network. indiamart.com The resulting crosslinked polymer exhibits significantly improved mechanical strength, durability, and resistance to abrasion, stains, and moisture. indiamart.com this compound, being a homobifunctional dihydrazide, can similarly be used to enhance the properties of various polymer resins used as matrices in composites. gantrade.comresearchgate.net

Polymers derived from this compound, such as the polyhydrazides and polyamides discussed previously, can also serve as the matrix material in advanced composites. These high-performance polymer matrices can be filled with various reinforcements to further enhance their properties. Common reinforcements include:

Carbon Fibers: Known for their high stiffness and strength-to-weight ratio. mdpi.com

Glass Fibers: Offer good strength and thermal insulation. mdpi.com

Metallic Fillers: Can be added to improve thermal and electrical conductivity or to act as flame retardants. mdpi.com

The integration of these fillers into a this compound-based polymer matrix can produce advanced composites suitable for demanding applications where lightweight, high strength, and thermal stability are critical. ijirt.org The properties of the final composite depend on factors like the type, size, and distribution of the filler within the polymer matrix. mdpi.comresearchgate.net

Research on Smart Materials Incorporating this compound

Smart materials, or stimuli-responsive materials, are designed to exhibit a significant change in one or more of their properties in response to an external stimulus. pnas.orgiesl.lk These stimuli can include changes in temperature, pH, light, or electric and magnetic fields. pnas.orgspecificpolymers.com Smart polymers are a major class of these materials, with applications ranging from drug delivery and soft robotics to smart textiles. pnas.orgiesl.lkspecificpolymers.com

While direct research specifically detailing the incorporation of this compound into smart materials is limited, the functional polymers derived from it hold significant potential in this field. Polyhydrazides and polyamides can be engineered to be stimuli-responsive. For example, thermosensitive polymers, which change their solubility in water with temperature, are a well-studied class of smart materials. mdpi.com This behavior is governed by the polymer's chemical structure and its interaction with water molecules. mdpi.com

The derivatization strategies for this compound allow for the incorporation of specific functional groups that can impart "smart" behavior. nih.govtubitak.gov.tr By carefully selecting co-monomers or through post-polymerization modification, it is conceivable to create this compound-based polymers that respond to various stimuli:

Thermo-responsiveness: By balancing hydrophilic and hydrophobic moieties within the polymer chain, materials with a Lower Critical Solution Temperature (LCST) or Upper Critical Solution Temperature (UCST) could be developed. nih.govmdpi.com

pH-Responsiveness: Incorporating acidic or basic groups into the polymer backbone would allow the material to swell or shrink in response to changes in pH, a property useful for hydrogels in biomedical applications. nih.gov

Shape-Memory: The crosslinked networks formed using this compound could serve as the permanent shape in a shape-memory polymer (SMP) system. SMPs can be deformed and fixed into a temporary shape, recovering their original form upon exposure to a stimulus like heat. specificpolymers.com

The development of smart materials often involves creating hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water. nih.gov The crosslinking ability of this compound makes it an excellent candidate for forming such networks, which are fundamental to many stimuli-responsive systems.

Nanomaterials and Nanocomposites Utilizing this compound

Nanomaterials are materials with at least one dimension in the nanoscale (1-100 nm), which often exhibit unique properties compared to their bulk counterparts due to their high surface-area-to-volume ratio. mdpi.com Nanocomposites are a class of composite materials where the reinforcement phase consists of nanoparticles dispersed within a matrix. google.com

This compound and its derivatives are relevant to the field of nanomaterials in two main ways: in the synthesis of nanoparticles and as components of nanocomposites.

Synthesis of Nanoparticles: Recent research has shown that polymers derived from dicarboxylic acids, including polyamides and polyhydrazides, can act as both stabilizing and reducing agents in the synthesis of metal nanoparticles. In one study, malic acid-derived polyhydrazides were used for the facile chemical reduction synthesis of cobalt, silver, copper, zinc, and iron particles. The functional groups within the polymer matrix played a significant role in the reduction and stabilization of the newly formed nanoparticles. This methodology suggests that polyhydrazides derived from this compound could be similarly employed to create various metal and metal oxide nanoparticles with potential applications in catalysis, sensing, and biomedical technologies. A patent has also listed this compound in the context of creating nanoparticles.

Nanocomposites: In nanocomposites, a polymer matrix is filled with nanoparticles to achieve enhanced properties. google.com The addition of nanofillers can lead to significant improvements in mechanical properties, thermal stability, and electrical conductivity, often at very low filler concentrations. researchgate.net

Polymers derived from this compound can serve as the matrix for such nanocomposites. The strong and durable polymer networks formed via crosslinking with this compound or by using its polyhydrazide derivatives can be reinforced with a variety of nanomaterials, including:

Carbon Nanotubes (CNTs)

Graphene

Metal/Metal Oxide Nanoparticles

Carbon Nanofibers

The resulting nanocomposites combine the properties of the functional polymer matrix with the unique attributes of the nanoparticles, leading to advanced materials with tailored performance for a wide range of applications. google.com

Future Directions and Emerging Research Avenues

Heptanedihydrazide in Dynamic Covalent Chemistry

Dynamic covalent chemistry (DCC) is a field that utilizes reversible chemical reactions to create complex molecular structures under thermodynamic control. nih.govwikipedia.org This approach allows for "error-checking" and "proof-reading" during synthesis, as the system can reversibly break and reform bonds to arrive at the most stable product distribution. nih.gov The formation of hydrazone bonds from the reaction of hydrazides with aldehydes or ketones is a cornerstone of DCC due to the reversibility of the carbon-nitrogen double bond under specific conditions, such as pH changes. ontosight.aimdpi.com

This compound, with its two terminal hydrazide functional groups, serves as an ideal bifunctional linker in the construction of dynamic materials. Its structure allows it to connect two separate components, leading to the formation of polymers, gels, and complex supramolecular assemblies. chemrxiv.org The reversible nature of the resulting hydrazone linkages imparts unique properties to these materials, such as self-healing capabilities and environmental responsiveness. Future research is focused on harnessing this compound to create sophisticated dynamic systems. rsc.org For example, it can be used to synthesize covalent adaptable networks (CANs) or vitrimers, which are polymers that can be reprocessed and reshaped while maintaining network integrity. wikipedia.org The ability to control the equilibrium of hydrazone formation and cleavage allows for the design of materials that can adapt to external stimuli, paving the way for applications in soft robotics, smart adhesives, and recyclable thermosets. chemrxiv.org

Exploration of New Reaction Pathways and Reactivities

The exploration of new reaction pathways is crucial for advancing organic synthesis, enabling the creation of novel molecules with greater efficiency and sustainability. monash.edu For hydrazides, reactivity is primarily centered on their condensation with carbonyl compounds. ontosight.aiheteroletters.org However, emerging research seeks to expand this scope. Future investigations into the reactivity of this compound will likely focus on developing novel transformations and participating in multicomponent reactions where several reactants combine in a single step to form a complex product.

This exploration could involve reacting this compound with a wider array of electrophiles or using it as a scaffold in tandem reactions, where a single starting material undergoes multiple transformations in one pot. Computational methods are becoming instrumental in predicting and understanding these new pathways. nih.gov By modeling reaction thermodynamics and kinetics, researchers can identify promising new reactions for this compound before attempting them in the lab. nih.govrsc.org The goal is to move beyond the well-established hydrazone formation to uncover new types of bonds and molecular architectures that can be accessed from this versatile building block, leading to materials and compounds with unprecedented properties.

Multiscale Modeling and Simulation in this compound Research

Multiscale modeling is a computational strategy that connects phenomena across different scales, from the quantum behavior of electrons to the bulk properties of a material. siam.orgcsun.edu This interdisciplinary approach is essential for understanding and predicting the behavior of complex systems where multiple scales are intrinsically linked. siam.orgscimagojr.com For this compound, multiscale modeling offers a powerful tool to design and analyze the materials it forms.

The research process can be envisioned as follows:

Quantum Mechanics (QM): At the most fundamental level, methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound and its reaction to form hydrazone bonds. heteroletters.orgcsun.edu This provides precise information about bond energies, reaction barriers, and charge distributions.

Molecular Dynamics (MD): The parameters obtained from QM calculations are then used to develop force fields for classical molecular dynamics simulations. MD simulations can model the behavior of thousands or millions of molecules over time, providing insights into the self-assembly of this compound-based polymers, the structure of resulting hydrogels, and their dynamic properties. digs-ils.phd

Continuum Mechanics: At the largest scale, the mechanical properties (like elasticity and viscosity) derived from MD simulations can be fed into continuum models to predict the macroscopic behavior of a device or material, such as the swelling of a hydrogel or the stress-strain response of a polymer network. csun.edu

This integrated computational approach allows researchers to establish a clear relationship between the molecular structure of this compound and the final performance of the material, accelerating the design of new functional materials for specific applications. utwente.nl

Interdisciplinary Research Integrating this compound (e.g., with Biology, Physics)

The frontiers of scientific discovery often lie at the intersection of traditional disciplines. nih.gov Integrating chemistry, biology, and physics is central to understanding complex biological processes and creating new bio-inspired technologies. nih.govucsb.eduaps.org this compound is a prime candidate for such interdisciplinary research, particularly in the field of biomaterials.

The ability of this compound to form hydrogels through biocompatible dynamic covalent chemistry makes it highly relevant for biological applications. This research area requires a synergistic approach:

Chemistry: Chemists design and synthesize this compound derivatives and control the gelation process through hydrazone bond formation.

Physics: Physicists characterize the material properties of the hydrogels, such as their mechanical strength, porosity, and viscoelasticity. digs-ils.phd This is crucial for applications like tissue engineering, where the physical environment influences cell behavior.

Biology: Biologists study the interaction of these hydrogels with cells and tissues, assessing biocompatibility, biodegradability, and the potential for the hydrogel to act as a scaffold for tissue regeneration or as a vehicle for controlled drug delivery. digs-ils.phdaps.org

This convergence of expertise allows for the creation of "smart" biomaterials that can respond to physiological cues. For example, a hydrogel could be designed to release a therapeutic agent in response to a specific enzyme or a change in pH, a concept that relies on a deep understanding of the chemistry of the linker, the physics of the gel network, and the biology of the target environment. quora.com

Sustainable Chemistry and this compound

Sustainable chemistry, or green chemistry, is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inpjoes.com It is guided by twelve principles, including maximizing atom economy, using renewable feedstocks, and designing for degradation. monash.eduyale.edu this compound and its applications can be advanced through the lens of these principles.

Renewable Feedstocks: this compound is derived from heptanedioic acid. A key goal for sustainability is to produce this precursor from renewable biomass rather than petroleum-based sources. pjoes.com Research into biocatalysis and metabolic engineering could provide pathways to bio-based heptanedioic acid. nih.gov

Atom Economy and Efficient Synthesis: Green chemistry encourages the design of synthetic routes that maximize the incorporation of all reactant atoms into the final product. monash.edu Optimizing the synthesis of this compound to reduce byproducts and minimize energy consumption is an ongoing research goal. scispace.com

Designing for Degradation and Recyclability: The use of this compound in dynamic covalent chemistry directly aligns with sustainability goals. su.se The reversible hydrazone bonds allow for the creation of polymers that can be broken down into their constituent monomers and recycled. This contrasts with traditional thermoset plastics, which are difficult to recycle. Furthermore, the self-healing properties of these dynamic materials can extend their lifespan, reducing waste and the need for new material production. rsc.org

By integrating these sustainable practices, the lifecycle of this compound-based materials, from synthesis to end-of-life, can be made more environmentally benign, contributing to the development of a circular economy. acsgcipr.orgmdpi.com

Q & A

Q. What are the standard protocols for synthesizing Heptanedihydrazide, and how can purity be ensured?

this compound is typically synthesized via condensation reactions between heptanedioic acid derivatives and hydrazine. A common method involves refluxing heptanedioyl chloride with excess hydrazine hydrate under inert conditions. Purity is verified using HPLC (>98% purity threshold) and characterized via FT-IR (N-H stretching at 3200–3300 cm⁻¹) and ¹³C NMR (carbonyl peaks at 170–180 ppm). Ensure stoichiometric control to avoid side products like hydrazones .

Q. Which characterization techniques are critical for confirming this compound’s structural integrity?

Key techniques include:

- X-ray crystallography for unambiguous structural confirmation.

- Mass spectrometry (ESI-MS) to confirm molecular ion peaks ([M+H]⁺ expected at m/z 173.2).